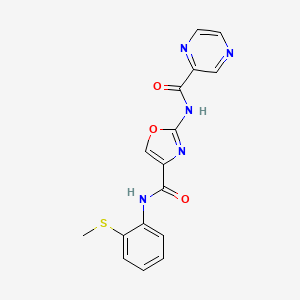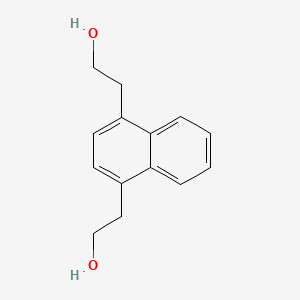
2,2'-(1,4-Naphthalenediyl)bis(ethanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,4-Naphthalenediyl)bis(ethanol), also known as NBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBE is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has been widely studied for its potential applications in various fields, including drug development, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with various cellular targets, including enzymes, receptors, and DNA. In cancer cells, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects:
2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase, which are involved in the regulation of DNA replication and gene expression. In viral infections, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is its high yield of synthesis, which makes it readily available for laboratory experiments. Additionally, the compound has been shown to have a broad spectrum of activity against various cancer cell lines and viruses, making it a promising candidate for drug development. However, one of the limitations of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2,2'-(1,4-Naphthalenediyl)bis(ethanol). One potential direction is the development of 2,2'-(1,4-Naphthalenediyl)bis(ethanol)-based drugs for the treatment of cancer and viral infections. Additionally, the compound can be further modified to improve its solubility and bioavailability. Moreover, the use of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) as a building block for the synthesis of new organic materials can be explored further. Finally, the application of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) in analytical chemistry can be expanded to include the determination of other compounds of interest.
Métodos De Síntesis
2,2'-(1,4-Naphthalenediyl)bis(ethanol) can be synthesized via several methods, including the reduction of 1,4-naphthoquinone with sodium borohydride or lithium aluminum hydride, and the condensation of 2-chloroethanol with 1,4-dihydroxynaphthalene. Among these methods, the reduction of 1,4-naphthoquinone with sodium borohydride is the most commonly used method for synthesizing 2,2'-(1,4-Naphthalenediyl)bis(ethanol). The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The yield of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) obtained from this method is typically high, ranging from 70% to 90%.
Aplicaciones Científicas De Investigación
2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been extensively studied for its potential applications in drug development. The compound has been shown to have antitumor, antiviral, and antibacterial properties. In particular, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) in cancer cells involves the induction of apoptosis and cell cycle arrest. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Apart from drug development, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has also been studied for its potential applications in material science and analytical chemistry. The compound has been used as a building block for the synthesis of various organic materials, including polymers, dendrimers, and metal-organic frameworks. In analytical chemistry, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been used as a derivatizing agent for the determination of various compounds, including amino acids, carbohydrates, and steroids.
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGGFIQTSDCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

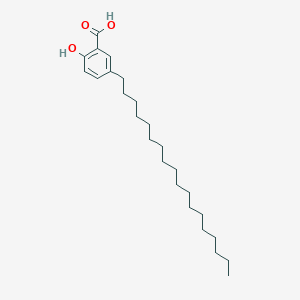


![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)
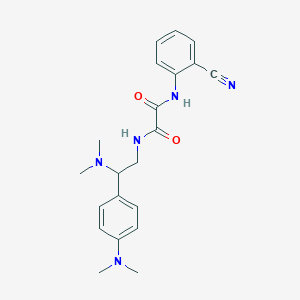
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)
![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)
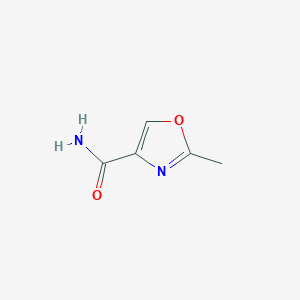
![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)
